molecular formula C26H22BrN5O2 B1668664 4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide CAS No. 206275-15-2

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

Numéro de catalogue B1668664
Numéro CAS: 206275-15-2
Poids moléculaire: 516.4 g/mol
Clé InChI: SHNBLWMBWXIKMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is an analogue of 4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865). It has been identified as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt), an enzyme involved in the biosynthesis of NAD+ .


Molecular Structure Analysis

The compound contains a quinazolin-4-one moiety, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring . It also contains a prop-2-ynylamino group and a pyridin-3-ylmethyl group .

Applications De Recherche Scientifique

Potent Inhibitor of Nicotinamide Phosphoribosyltransferase (Nampt)

This compound has been shown to be a potent inhibitor of Nampt, with its cellular target identified, leading to the optimization of its biochemical and cellular Nampt activity, as well as cytotoxicity. The specific structural components of the molecule, such as the 3-pyridylmethylamide substituent, are critical to its cellular Nampt activity and cytotoxicity. Some compounds derived from it showed subnanomolar inhibition of Nampt and low nanomolar cytotoxicity in cellular assays (Lockman et al., 2010).

Antitumor Agent with Unique Biochemical Characteristics

As a quinazolin-4-one antitumor agent, this compound exhibits high growth-inhibitory activity and has a folate-independent locus of action. Its distinctive biochemical characteristics include a delayed, non-phase-specific cell-cycle arrest. Its low aqueous solubility led to the development of more water-soluble analogues for in vivo evaluation, with some analogues demonstrating up to 6-fold higher cytotoxicity than the original compound while retaining its unique biochemical properties (Bavetsias et al., 2002).

Potential Antimicrobial Activities

Several 2-pyridylquinazoline derivatives, related to this compound, were synthesized and screened for antiproliferative and antimicrobial activities against various eukaryotic and prokaryotic cells. Some compounds showed selective antibacterial activity, indicating potential as candidates for further developmental studies in the antimicrobial field (Eweas et al., 2021).

Anti-Fungal and Anti-Bacterial Activities

Novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited significant in vitro anti-microbial activities, with one specific compound displaying potent anti-microbial activity against various bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents based on this chemical structure (Mohamed et al., 2010).

Non-Phase Specific Cell Cycle Arrest in Tumor Cells

The compound induces an unusual and delayed cell cycle arrest in various human tumor cell lines, which is not phase-specific. This unique action provides evidence for a novel locus of action for this compound as an anticancer agent (Skelton et al., 1998).

Propriétés

IUPAC Name

4-[(7-bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrN5O2/c1-3-11-32(16-20-12-22-24(13-23(20)27)30-17(2)31-26(22)34)21-8-6-19(7-9-21)25(33)29-15-18-5-4-10-28-14-18/h1,4-10,12-14H,11,15-16H2,2H3,(H,29,33)(H,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNBLWMBWXIKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C(=C2)Br)CN(CC#C)C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432117
Record name CB30865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

CAS RN

206275-15-2
Record name CB30865
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[(7-bromo-2-methyl-4-oxo-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.